molecular formula C14H28N6O2S2 B4195836 3-[2-(MORPHOLIN-4-YL)ETHYL]-1-({[2-(MORPHOLIN-4-YL)ETHYL]CARBAMOTHIOYL}AMINO)THIOUREA

3-[2-(MORPHOLIN-4-YL)ETHYL]-1-({[2-(MORPHOLIN-4-YL)ETHYL]CARBAMOTHIOYL}AMINO)THIOUREA

Cat. No.: B4195836
M. Wt: 376.5 g/mol
InChI Key: RBYOUMVXUFYCNV-UHFFFAOYSA-N
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Description

N,N’-bis[2-(4-morpholinyl)ethyl]-1,2-hydrazinedicarbothioamide is a complex organic compound characterized by the presence of morpholine and hydrazine functional groups

Properties

IUPAC Name

1-(2-morpholin-4-ylethyl)-3-(2-morpholin-4-ylethylcarbamothioylamino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N6O2S2/c23-13(15-1-3-19-5-9-21-10-6-19)17-18-14(24)16-2-4-20-7-11-22-12-8-20/h1-12H2,(H2,15,17,23)(H2,16,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYOUMVXUFYCNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=S)NNC(=S)NCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[2-(4-morpholinyl)ethyl]-1,2-hydrazinedicarbothioamide typically involves the reaction of hydrazine derivatives with morpholine-containing compounds. One common method involves the reaction of 2-(4-morpholinyl)ethylamine with carbon disulfide, followed by the addition of hydrazine hydrate under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[2-(4-morpholinyl)ethyl]-1,2-hydrazinedicarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new morpholine or hydrazine derivatives .

Scientific Research Applications

N,N’-bis[2-(4-morpholinyl)ethyl]-1,2-hydrazinedicarbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-bis[2-(4-morpholinyl)ethyl]-1,2-hydrazinedicarbothioamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. The morpholine and hydrazine groups play a crucial role in these interactions, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-bis[2-(4-morpholinyl)ethyl]-1,2-hydrazinedicarbothioamide is unique due to its specific combination of morpholine and hydrazine groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(MORPHOLIN-4-YL)ETHYL]-1-({[2-(MORPHOLIN-4-YL)ETHYL]CARBAMOTHIOYL}AMINO)THIOUREA
Reactant of Route 2
Reactant of Route 2
3-[2-(MORPHOLIN-4-YL)ETHYL]-1-({[2-(MORPHOLIN-4-YL)ETHYL]CARBAMOTHIOYL}AMINO)THIOUREA

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